2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-11(13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVQBCRHBRLBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrido[4,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Overview
2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, mechanisms of action, and comparisons with similar compounds.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and anti-inflammatory treatments. Its structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Anti-cancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting specific enzymes crucial for tumor growth. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation .
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .
Enzyme Inhibition Studies
The compound acts as an enzyme inhibitor, which is crucial for drug development. It has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Mechanism of Action : The binding affinity of the compound to the active sites of these enzymes can lead to reduced prostaglandin synthesis, thereby alleviating inflammation .
Synthesis of Novel Derivatives
The compound serves as a building block for synthesizing more complex organic molecules. Researchers have utilized it in multi-step synthesis processes to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table compares key structural features and molecular properties of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone with analogs from recent literature:
Key Observations :
- Chlorophenyl vs. Dichlorophenyl : The 3,4-dichlorophenyl analog () exhibits higher molecular weight and lipophilicity, which may enhance target binding but reduce solubility .
- Substituent Positioning: The 2-fluorophenoxy group in ’s compound introduces steric and electronic effects distinct from the target compound’s simpler 2-chlorophenyl group .
Pharmacological and Biochemical Comparisons
Autotaxin Inhibition :
- The 3,4-dichlorophenyl analog () demonstrated an IC₅₀ of 0.796 µM against rat Autotaxin, a lysophospholipase implicated in inflammation and cancer . This activity is attributed to the dichlorophenyl group’s enhanced hydrophobic interactions with the enzyme’s active site.
- In contrast, the triazolyl-substituted compound () showed a molecular weight of 419.48 but lacks reported IC₅₀ data, suggesting structural optimization is ongoing .
Key Research Findings
- Structural Insights : Co-crystallization studies () reveal that the pyridopyrimidine core binds to conserved regions in Autotaxin, while substituents like 2-chlorophenyl occupy adjacent hydrophobic pockets .
- SAR Trends : Chlorine atoms at the phenyl ring (e.g., 2-Cl vs. 3,4-diCl) correlate with potency; however, excessive halogenation may compromise metabolic stability .
Biological Activity
2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a member of the pyrido[4,3-d]pyrimidine family, compounds known for their diverse biological activities and potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14ClN3O
Biological Activity Overview
Research indicates that pyrido[4,3-d]pyrimidines exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promise in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that certain derivatives exhibit potent inhibitory effects on cancer cell lines by targeting specific kinases involved in cell cycle regulation. One study found that a related compound induced apoptosis in tumor cells at concentrations between 30–100 nM, emphasizing the importance of structural modifications for enhancing activity against specific kinases such as CDK4 and ARK5 .
Enzyme Inhibition
The compound's structural features suggest potential as a multikinase inhibitor. Research on similar compounds indicates:
- Kinase Profiling : Compounds within this class have been shown to inhibit multiple kinases, including CDK4 and FGFR1 . The presence of halogen substituents (like chlorine) on the phenyl ring may enhance binding affinity to the kinase active sites.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) :
- In Vitro Cytotoxicity Assays :
Data Tables
| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| 7x | CDK4 | 30 | K562 |
| 7y | FGFR1 | 50 | DU145 |
| 7z | ARK5 | 100 | HCT15 |
Q & A
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone, and what key reagents are involved?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the pyrido-pyrimidine core via condensation of substituted pyrimidines with cyclic amines under reflux conditions.
- Step 2 : Introduction of the 2-chlorophenylacetyl group via nucleophilic substitution or Friedel-Crafts acylation. Key reagents include ethyl chloroacetate, ZnCl₂ (as a catalyst), and glacial acetic acid for cyclization. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
- Optimization : Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical to minimize side reactions .
Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?
Characterization relies on:
- 1H/13C NMR : To confirm the pyrido-pyrimidine core (δ 7.8–8.5 ppm for aromatic protons) and the ethanone moiety (δ 2.1–2.5 ppm for the methyl group).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) verify functional groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₅H₁₂ClN₃O) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening includes:
- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus to assess inhibition zones.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays) due to the pyrido-pyrimidine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Catalyst Optimization : Use Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts acylation to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Purification Techniques : Gradient elution in column chromatography (hexane:ethyl acetate) resolves intermediates with similar Rf values .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK4/6) or G-protein-coupled receptors (GPR6). The pyrido-pyrimidine core’s planar structure favors π-π stacking with aromatic residues in active sites .
- MD Simulations : Assess binding stability (50–100 ns trajectories) and identify key hydrogen bonds (e.g., between the ethanone oxygen and Lys89 in CDK2) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the chlorophenyl group) by analyzing peak coalescence at elevated temperatures.
- X-ray Crystallography : Provides unambiguous confirmation of the crystal structure, including dihedral angles between the pyrido-pyrimidine and chlorophenyl moieties .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
- Substituent Effects :
Q. What mechanistic studies elucidate the compound’s role in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
